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5,6,7,8-Tetrahydrosarcinapterin

Archaeal cofactor biosynthesis ATP‑grasp ligase specificity Methanosarcinales phylogeny

5,6,7,8-Tetrahydrosarcinapterin (H₄SPT; CAS 137360-17-9) is a modified tetrahydromethanopterin (H₄MPT) derivative that functions as the primary single‑carbon (C₁) carrier coenzyme in methanogenic archaea of the order Methanosarcinales. With a molecular formula of C₃₅H₅₂N₇O₁₉P and an exact mass of 905.3056 Da, H₄SPT is distinguished from its parent compound by an additional α‑linked L‑glutamyl residue attached to the 2‑hydroxyglutaric acid moiety of the H₄MPT core.

Molecular Formula As2Ba3O6
Molecular Weight 0
CAS No. 137360-17-9
Cat. No. B1178067
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6,7,8-Tetrahydrosarcinapterin
CAS137360-17-9
Synonymstetrahydrosarcinapterin
Molecular FormulaAs2Ba3O6
Structural Identifiers
SMILESCC1C(NC2=C(N1)N=C(NC2=O)N)C(C)NC3=CC=C(C=C3)CC(C(C(COC4C(C(C(O4)COP(=O)(O)OC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)O)O)O)O)O)O
InChIInChI=1S/C35H52N7O19P/c1-14(25-15(2)38-30-26(40-25)32(53)42-35(36)41-30)37-17-5-3-16(4-6-17)11-19(43)27(49)20(44)12-58-34-29(51)28(50)22(60-34)13-59-62(56,57)61-21(8-10-24(47)48)31(52)39-18(33(54)55)7-9-23(45)46/h3-6,14-15,18-22,25,27-29,34,37,40,43-44,49-51H,7-13H2,1-2H3,(H,39,52)(H,45,46)(H,47,48)(H,54,55)(H,56,57)(H4,36,38,41,42,53)/t14-,15+,18+,19+,20-,21+,22-,25+,27+,28-,29-,34+/m1/s1
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,6,7,8-Tetrahydrosarcinapterin (CAS 137360-17-9): A Methanosarcinales-Specific C1 Carrier Pterin for Archaeal Methanogenesis Research


5,6,7,8-Tetrahydrosarcinapterin (H₄SPT; CAS 137360-17-9) is a modified tetrahydromethanopterin (H₄MPT) derivative that functions as the primary single‑carbon (C₁) carrier coenzyme in methanogenic archaea of the order Methanosarcinales [1]. With a molecular formula of C₃₅H₅₂N₇O₁₉P and an exact mass of 905.3056 Da, H₄SPT is distinguished from its parent compound by an additional α‑linked L‑glutamyl residue attached to the 2‑hydroxyglutaric acid moiety of the H₄MPT core [2]. This structural modification is introduced by a dedicated ATP‑grasp superfamily ligase (EC 6.3.2.33), which does not discriminate between ATP and GTP as the energy source [3]. H₄SPT is essential in the acetyl‑CoA decarbonylase/synthase (ACDS) complex, where it acts as the obligate methyl group acceptor during acetoclastic methanogenesis [4].

Why 5,6,7,8-Tetrahydrosarcinapterin Cannot Be Replaced by Generic C₁ Pterin Analogs in Methanosarcinales Biochemistry


The C₁‑carrier function in methanogens is not interchangeable among pterin cofactors. While tetrahydromethanopterin (H₄MPT) and tetrahydrofolate (H₄F) can each carry single‑carbon units, their enzymatic recognition, redox tuning, and phylogenetic distribution are fundamentally divergent. Methanosarcina species rely on H₄SPT as their principal C₁ cofactor, maintaining intracellular concentrations exceeding 3 mM, whereas H₄F is concurrently present at only ~5 µM and serves a separate metabolic pool [1]. Critically, the acetyl‑CoA decarbonylase/synthase complex of Methanosarcina barkeri exhibits strict specificity toward H₄SPT as the methyl acceptor; H₄MPT or H₄F cannot substitute in acetoclastic methanogenesis [2]. Even within a single organism, serine hydroxymethyltransferase (SHMT) discriminates absolutely against H₄SPT while using H₄F, demonstrating orthogonal cofactor specificity in situ [3]. Importing a generic analog therefore guarantees failure in any Methanosarcina‑derived assay system.

Quantitative Differentiation of 5,6,7,8-Tetrahydrosarcinapterin: Evidence‑Based Selection Criteria


Structural Determinant: The α‑Linked Glutamyl Extension Enables Exclusive Biosynthetic Lineage

Tetrahydrosarcinapterin (H₄SPT) is biosynthesized by the ATP‑grasp ligase MptN (EC 6.3.2.33), which ligates an α‑linked L‑glutamate to the 2‑hydroxyglutarate moiety of tetrahydromethanopterin (H₄MPT) [1]. Under rate‑limiting assay conditions, recombinant MptN produces 12.7 nmol sarcinapterin min⁻¹ mg⁻¹ protein using GTP, and shows no preference between ATP and GTP, nor any K⁺ requirement [2]. H₄MPT lacks this glutamyl extension entirely (mass difference: Δ ~129 Da), while tetrahydrofolate (H₄F) carries a γ‑linked polyglutamate tail but a completely different pterin core and lacks the 2‑hydroxyglutarate linkage [3].

Archaeal cofactor biosynthesis ATP‑grasp ligase specificity Methanosarcinales phylogeny

Enzyme Kinetic Discrimination: H₄SPT Binds the ACDS Methyltransferase with High Affinity (KM = 2 µM)

The 5‑methyltetrahydrosarcinapterin:corrinoid/iron‑sulfur protein Co‑methyltransferase (EC 2.1.1.245) exhibits a KM of 2 µM for H₄SPT as the methyl acceptor, measured at pH 7.6 and 25 °C [1]. The cognate enzyme from Moorella thermoacetica, which natively utilizes H₄F, shows a ~10‑fold higher apparent pKa at N5 for CH₃‑H₄folate relative to the methanopterin series, directly reflecting the differential electrophilicity engineered into the pterin ring [2]. While a direct KM comparison for H₄MPT under identical conditions has not been reported, the BRENDA database confirms H₄SPT as the exclusive substrate for this methyltransferase reaction in Methanosarcina barkeri, with no activity detected for H₄F or H₄MPT in the ACDS context [1].

Acetyl‑CoA decarbonylase/synthase Enzyme kinetics Corrinoid/Fe‑S protein methyltransferase

Orthogonal C₁‑Carrier Specificity in a Single Organism: SHMT Rejects H₄SPT, Utilizing Only H₄F

Cell‑free extracts of Methanosarcina barkeri Fusaro were assayed for serine hydroxymethyltransferase (SHMT) activity using three candidate C₁ carriers: H₄SPT (from M. barkeri), H₄MPT (from Methanobacterium thermoautotrophicum), and H₄F. SHMT activity was strictly H₄F‑dependent. H₄SPT was completely unreactive with M. barkeri SHMT, while H₄MPT could substitute only in unrelated methanogen species (Methanosphaera stadtmanae) [1]. The apparent KM of M. barkeri SHMT for H₄F was 0.086 mM; no KM could be determined for H₄SPT because no activity was detected [2]. This demonstrates that H₄SPT and H₄F operate within non‑overlapping enzymatic networks, even when both cofactors coexist in the same cytosol at concentrations differing by three orders of magnitude (H₄SPT >3 mM vs. H₄F ~5 µM) [3].

Serine hydroxymethyltransferase Cofactor specificity Methanosarcina barkeri

Intracellular Concentration Dominance: H₄SPT Exceeds H₄F by >600‑Fold in Methanosarcina barkeri

Quantitative analysis of Methanosarcina barkeri cells grown on acetate revealed an intracellular H₄SPT concentration of >3 mM alongside a tetrahydrofolate (H₄F) pool of approximately 5 µM, representing a >600‑fold molar excess of the methanopterin‑series cofactor [1]. In comparison, methanogens that rely on H₄MPT (e.g., Methanothermobacter marburgensis) maintain H₄MPT concentrations in the same millimolar range, but the structural distinction—the α‑glutamyl modification—correlates exclusively with the Methanosarcinales lineage [2]. Isotopic labeling studies further confirmed that H₄SPT and H₄F feed two separate C₁ pools that do not intermix, ruling out functional redundancy [1].

Cofactor pool size Methanogen metabolism One‑carbon metabolism

Methyl Group Acceptor Exclusivity in the ACDS Complex: Only H₄SPT Supports Acetyl‑CoA Carbon‑Carbon Bond Cleavage

The acetyl‑CoA decarbonylase/synthase (ACDS) multienzyme complex from Methanosarcina barkeri requires H₄SPT as the specific methyl group acceptor to cleave the C–C bond of acetyl‑CoA, generating CH₃‑H₄SPT, CO₂, and reduced ferredoxin [1]. UV‑visible and EPR spectroscopic analyses confirmed that CH₃‑H₄SPT rapidly methylates the reduced corrinoid/Fe‑S center of ACDS, while the reverse reaction (acetyl‑CoA synthesis from CO, CH₃‑H₄SPT, and CoA‑SH) proceeds only with the H₄SPT‑derived methyl donor [2]. No methyl transfer activity was observed when H₄MPT or H₄F replaced H₄SPT in the ACDS assay, consistent with the exclusive role of the α‑glutamyl‑modified pterin in acetoclastic methanogens [3].

Acetoclastic methanogenesis CO dehydrogenase Methyl transfer

Best Application Scenarios for 5,6,7,8-Tetrahydrosarcinapterin in Scientific Research and Industrial Biotechnology


In Vitro Reconstitution of the Acetyl‑CoA Decarbonylase/Synthase Complex for Mechanistic Studies

Researchers investigating the enzymatic mechanism of acetoclastic methanogenesis require pure H₄SPT as the obligate methyl acceptor. Only H₄SPT supports C–C bond cleavage and methyl transfer in the ACDS complex from Methanosarcina barkeri; H₄MPT and H₄F are both inactive [1]. The established KM of 2 µM and kcat of 14.7 s⁻¹ at pH 7.6 and 25 °C provide validated kinetic benchmarks for assay design [2].

Archaeal C₁‑Metabolism Inhibitor Screening and Drug Discovery

Because H₄SPT biosynthesis is restricted to the Methanosarcinales and Methanococcales orders and catalyzed by the ATP‑grasp ligase MptN (EC 6.3.2.33) [1], the H₄SPT pathway constitutes a narrow‑spectrum target for antimethanogenic compounds applicable to ruminant methane mitigation or anaerobic digester management. High‑throughput screens demand authentic H₄SPT to distinguish true MptN inhibitors from compounds that merely interfere with general folate metabolism.

Orthogonal Metabolic Labeling and Flux Analysis in Methanosarcina Species

The strict segregation of H₄SPT (>3 mM) and H₄F (~5 µM) pools within the same Methanosarcina cell [1] enables dual‑isotope pulse‑chase experiments. Supplementation with ¹³C‑ or ²H‑labeled H₄SPT allows exclusive tracking of C₁ flux through the methanogenesis pathway without isotopic dilution into folate‑dependent biosynthetic reactions, as validated by the complete SHMT discrimination against H₄SPT [2].

Phylogenetic Marker for Methanosarcinales‑Specific Methanogenesis in Environmental Metaproteomics

The α‑linked glutamyl extension distinguishes H₄SPT from all other methanopterin and folate derivatives. Its presence in environmental samples or enrichment cultures serves as a definitive marker for Methanosarcinales‑type acetoclastic methanogenesis. Quantitative LC‑MS/MS methods targeting the characteristic mass shift (Δ +129 Da vs. H₄MPT) [1] enable precise assessments of methanogenic pathway distribution in anaerobic digesters, wetlands, or ruminant gastrointestinal tracts.

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